4,5-Dimethoxy-2-methylbenzoyl chloride is an organic compound with the molecular formula C10H11ClO3 and a molecular weight of approximately 214.65 g/mol. It features a benzoyl chloride functional group, which is characterized by the presence of a carbonyl (C=O) adjacent to a chlorine atom. This compound is commonly utilized in organic synthesis, particularly in the preparation of various derivatives and intermediates in
These reactions make it a valuable intermediate in synthetic organic chemistry .
Several methods have been reported for synthesizing 4,5-dimethoxy-2-methylbenzoyl chloride:
text4,5-Dimethoxy-2-methylbenzoic Acid + Thionyl Chloride → 4,5-Dimethoxy-2-methylbenzoyl Chloride + SO2 + HCl
These methods highlight the versatility of synthetic pathways available for obtaining this compound .
4,5-Dimethoxy-2-methylbenzoyl chloride is utilized in various applications:
Several compounds share structural similarities with 4,5-dimethoxy-2-methylbenzoyl chloride. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4,5-Dimethoxy-2-nitrobenzyl chloroformate | C10H10ClNO6 | Contains a nitro group; used as a protecting reagent |
| 2,5-Dimethoxy-4-methylbenzoyl chloride | C10H11ClO3 | Different methoxy positioning; similar reactivity |
| Benzoyl chloride | C7H5ClO | Basic structure without additional methoxy groups |
4,5-Dimethoxy-2-methylbenzoyl chloride is unique due to its specific arrangement of methoxy groups and its potential applications in organic synthesis that leverage both its acylating properties and protective capabilities. This structural arrangement influences its reactivity and solubility characteristics compared to other similar compounds .
The development of benzoyl chloride derivatives traces its roots to foundational work in the 19th century. Justus von Liebig’s 1858 synthesis of benzoyl peroxide marked a milestone in understanding acyl chloride reactivity. By reacting benzoyl chloride with barium peroxide, Liebig demonstrated the potential of acyl chlorides to form peroxides, a reaction that laid the groundwork for exploring substituted derivatives. Early 20th-century research expanded the scope of benzoyl chloride chemistry, particularly in Friedel-Crafts acylations and polymer synthesis.
Substituted benzoyl chlorides, such as 4,5-dimethoxy-2-methylbenzoyl chloride, emerged as tools for fine-tuning reaction outcomes. The introduction of electron-donating groups like methoxy (-OCH$$3$$) and alkyl groups like methyl (-CH$$3$$) allowed chemists to modulate electronic effects and steric hindrance at the reactive carbonyl center. For example, the methoxy group’s resonance-donating capability stabilizes intermediate acylium ions, while the methyl group’s bulk influences reaction kinetics by hindering nucleophilic attack. These advancements aligned with the mid-20th-century push toward functionalized polymers and agrochemicals, where precise control over acylation reactions was critical.
The reactivity of 4,5-dimethoxy-2-methylbenzoyl chloride is governed by the interplay of its substituents. Methoxy groups at the 4- and 5-positions exert strong electron-donating effects via resonance, activating the aromatic ring toward electrophilic substitution while stabilizing positive charges at the carbonyl carbon. Conversely, the methyl group at the 2-position introduces steric hindrance, which can slow nucleophilic attack but enhance selectivity in certain reactions.
Methoxy groups donate electron density through resonance, as shown in the resonance structures below:
$$
\text{OCH}3 \leftrightarrow \text{O}^--\text{CH}3^+
$$
This delocalization stabilizes transition states in acylation reactions, reducing activation energy and accelerating kinetics. Computational studies on substituted benzoyl chlorides reveal that para-methoxy groups lower heterolytic bond dissociation energies (HBDE) by 8–10 kcal/mol compared to unsubstituted benzoyl chloride, facilitating the formation of acylium ions.
The methyl group at the 2-position imposes steric constraints, as demonstrated in solvolysis studies. For example, in hexafluoroisopropanol-water mixtures, 2-methyl-substituted benzoyl chlorides exhibit 30–50% slower solvolysis rates compared to their unsubstituted analogs due to hindered access to the carbonyl carbon. However, this steric effect can improve regioselectivity in Friedel-Crafts reactions by directing electrophiles to less hindered positions.
Table 1 summarizes the effects of substituents on heterolytic bond dissociation energies (HBDE) and solvolysis rates:
| Substituent | HBDE (kcal/mol) | Solvolysis Rate (k × 10$$^5$$ s$$^{-1}$$) |
|---|---|---|
| None (H) | 150.1 | 2.7 |
| 4-OCH$$_3$$ | 141.2 | 5.9 |
| 2-CH$$_3$$ | 145.9 | 1.8 |
| 4-NO$$_2$$ | 163.9 | 0.4 |
Data adapted from computational and experimental studies.
The table illustrates that methoxy groups reduce HBDE, enhancing reactivity, while methyl groups moderately increase HBDE but impede kinetics through steric effects. These insights guide the design of acylating agents for targeted applications, such as the synthesis of thermally stable polymers or high-purity pharmaceuticals.
4,5-Dimethoxy-2-methylbenzoyl chloride is typically synthesized from its corresponding benzoic acid derivative via treatment with thionyl chloride (SOCl$$2$$) or phosphorus pentachloride (PCl$$5$$):
$$
\text{Ar-COOH} + \text{SOCl}2 \rightarrow \text{Ar-COCl} + \text{SO}2 + \text{HCl}$$where Ar represents the substituted phenyl group. The methoxy and methyl groups remain intact under these conditions, ensuring high yields of the desired acyl chloride.
The systematic nomenclature of 4,5-dimethoxy-2-methylbenzoyl chloride follows established International Union of Pure and Applied Chemistry conventions for substituted benzoyl chlorides [1] [3]. The compound is officially designated as 4,5-dimethoxy-2-methylbenzoyl chloride, reflecting the positional arrangement of substituents on the aromatic ring relative to the carbonyl carbon [3]. The Chemical Abstracts Service registry number 91940-89-5 provides unambiguous identification within chemical databases and literature sources [1] [3].
The molecular formula C₁₀H₁₁ClO₃ indicates the presence of ten carbon atoms, eleven hydrogen atoms, one chlorine atom, and three oxygen atoms [1] [3]. The molecular weight of 214.65 grams per mole establishes its position among medium-sized organic compounds [1]. The exact mass determination yields 214.039672 atomic mass units, providing precise identification for mass spectrometric analysis [3].
| Parameter | Value |
|---|---|
| International Union of Pure and Applied Chemistry Name | 4,5-dimethoxy-2-methylbenzoyl chloride |
| Chemical Abstracts Service Registry Number | 91940-89-5 |
| Molecular Formula | C₁₀H₁₁ClO₃ |
| Molecular Weight (g/mol) | 214.65 |
| Exact Mass (g/mol) | 214.039672 |
| International Chemical Identifier | InChI=1S/C10H11ClO3/c1-6-4-8(13-2)9(14-3)5-7(6)10(11)12/h4-5H,1-3H3 |
| International Chemical Identifier Key | FJYZIYBHGODNAL-UHFFFAOYSA-N |
| Simplified Molecular Input Line Entry System | COC1=C(OC)C=C(C(=O)Cl)C(C)=C1 |
The Simplified Molecular Input Line Entry System notation COC1=C(OC)C=C(C(=O)Cl)C(C)=C1 provides a linear representation of the molecular structure, while the International Chemical Identifier string offers a standardized machine-readable format for database storage and retrieval [1] [3]. These systematic identifiers ensure precise communication of structural information across scientific disciplines and computational platforms [3].
The molecular geometry of 4,5-dimethoxy-2-methylbenzoyl chloride exhibits characteristics typical of substituted benzoyl chlorides, with the aromatic ring maintaining planar geometry while accommodating the three-dimensional arrangement of substituents [4]. Benzoyl chloride derivatives typically adopt planar conformations that allow optimal overlap of p orbitals in the aromatic ring with the carbonyl carbon orbital system [4]. This planar arrangement facilitates electron delocalization between the aromatic system and the carbonyl group [4].
The aromatic carbon-carbon bond lengths in substituted benzene derivatives typically range from 1.38 to 1.40 Ångströms, reflecting the delocalized nature of the aromatic π-electron system [5] [6]. The carbon-chlorine bond in acyl chlorides exhibits characteristic lengths between 1.74 and 1.79 Ångströms, shorter than typical alkyl carbon-chlorine bonds due to the electron-withdrawing nature of the carbonyl group [7] [6]. The carbonyl carbon-oxygen double bond maintains typical ketone-like character with bond lengths ranging from 1.22 to 1.25 Ångströms [6].
| Bond Type | Expected Bond Length (Å) | Geometric Characteristics |
|---|---|---|
| Aromatic C-C | 1.38-1.40 | Delocalized aromatic bonding |
| Acyl C-Cl | 1.74-1.79 | Shortened by carbonyl influence |
| Carbonyl C=O | 1.22-1.25 | Double bond character |
| Aromatic C-O (methoxy) | 1.36-1.42 | Single bond with some π-character |
| Aromatic C-CH₃ | 1.48-1.51 | Typical aromatic-alkyl bond |
| O-CH₃ (methoxy) | 1.40-1.44 | Ether linkage |
The methoxy substituents introduce additional geometric considerations through their orientation relative to the aromatic ring plane [8]. The oxygen atoms of methoxy groups typically exhibit slight deviations from perfect planarity, with bond angles reflecting the tetrahedral geometry around oxygen while maintaining optimal overlap for resonance interactions [9]. The methyl group attached to the aromatic ring displays typical tetrahedral geometry with carbon-hydrogen bond lengths near 1.09 Ångströms [10].
The overall molecular geometry demonstrates the influence of electronic effects on structural parameters [11]. The electron-donating nature of methoxy and methyl substituents affects bond lengths and angles throughout the molecule, while the strongly electron-withdrawing acyl chloride group creates an asymmetric electronic distribution that influences the entire molecular framework [4] [12].
The electronic structure of 4,5-dimethoxy-2-methylbenzoyl chloride reflects the combined influence of three distinct substituent types, each contributing unique electronic effects to the aromatic system [13] [14]. The methoxy groups function as electron-donating substituents through resonance mechanisms, while simultaneously exhibiting weak electron-withdrawing character through inductive effects [15] [16]. The methyl substituent provides electron-donating character through hyperconjugation and weak inductive donation [17] [18]. The acyl chloride group represents a powerful electron-withdrawing substituent operating through both inductive and resonance mechanisms [2] [19].
Methoxy substituents demonstrate dual electronic character that depends on their positional relationship to reaction sites or other substituents [15] [20]. In meta positions, methoxy groups exhibit primarily inductive electron withdrawal due to the electronegativity of oxygen, reflected in positive Hammett sigma values near +0.07 [20] [21]. However, in para positions, the same methoxy groups become strongly electron-donating through resonance donation of oxygen lone pairs into the aromatic π-system, characterized by negative Hammett sigma values around -0.24 [20] [21].
The resonance donation mechanism involves overlap between oxygen p orbitals and the aromatic π-system, creating resonance structures that increase electron density at ortho and para positions relative to the methoxy substituent [22] [15]. This electron donation stabilizes positive charges developed during electrophilic aromatic substitution reactions and influences the reactivity of the entire aromatic system [14] [16].
| Substituent | Position Relative to Carbonyl | Hammett σ Value | Primary Electronic Effect | Mechanism |
|---|---|---|---|---|
| Methoxy (-OCH₃) | Meta | +0.07 | Weak electron withdrawal | Inductive effect |
| Methoxy (-OCH₃) | Para | -0.24 | Strong electron donation | Resonance donation |
| Methyl (-CH₃) | Ortho | -0.17 | Electron donation | Hyperconjugation + induction |
| Acyl Chloride (-COCl) | Ipso | +0.7 to +0.8 | Strong electron withdrawal | Inductive + resonance |
Methyl substituents contribute electron-donating character through hyperconjugation mechanisms involving overlap between carbon-hydrogen sigma bonds and the aromatic π-system [17] [18]. This hyperconjugative interaction creates additional resonance stabilization that manifests as increased electron density at ortho and para positions relative to the methyl group [18]. The electron-donating strength of methyl groups varies with position, showing enhanced donation in para positions compared to meta positions due to more effective orbital overlap geometries [18] [20].
The acyl chloride functional group represents one of the most powerful electron-withdrawing substituents in organic chemistry [2] [19]. This group withdraws electron density through both inductive and resonance mechanisms, with the carbonyl carbon bearing a partial positive charge that attracts electron density from the aromatic ring [19] [23]. The chlorine atom further enhances this electron withdrawal through its high electronegativity and ability to accommodate electron density from the carbon-chlorine bond [7] [2].
The preferred precursor is 4,5-dimethoxy-2-methylbenzoic acid, obtained in two reliable steps from inexpensive aromatic feed-stocks.
| Step | Representative reagent set | Typical conditions | Isolated yield |
|---|---|---|---|
| 1. para-Methyl oxidation | KMnO₄, catalytic tetrabutyl-ammonium bromide, H₂O | 80 – 90 °C, pH ≥ 10, 5 h | 78 – 85% [1] |
| 2. Ester hydrolysis (if ester route used) | LiOH·H₂O, THF/H₂O (5 : 1) | r.t., 6–12 h | >90% [2] |
Oxidation stops cleanly at the carboxylic acid stage because the two ortho methoxy groups deactivate further ring attack, giving the target acid in high purity after aqueous work-up [2] [1].
Both reagents transform the carboxylic acid into the corresponding acyl chloride through an in-situ mixed anhydride that collapses with loss of SO₂/HCl (thionyl) or CO/CO₂/HCl (oxalyl), but they differ markedly in reactivity and by-product profile [3] [4].
| Entry | Chlorinating agent (equiv.) | Catalyst / additive | Solvent | Temp. | Time | Crude yield of 4,5-dimethoxy-2-methyl-benzoyl chloride |
|---|---|---|---|---|---|---|
| A | Thionyl chloride (3.0) | DMF 0.05 equiv. | anhyd. THF | Reflux 67 °C | 8 h | 82.8% [5] |
| B | Thionyl chloride (2.0) | none | neat reagent | 60 °C | 5 h | 70–75% (computationally predicted drop in rate without DMF) [4] |
| C | Oxalyl chloride (1.3) | DMF 0.02 equiv. | CH₂Cl₂ | 0 °C → r.t. | 1 – 2 h | 88–92% [6] [7] |
| D | Oxalyl chloride (1.1) | catalytic N-methylmorpholine N-oxide | MeCN | r.t. | 30 min | 85% (single-pot esterification sequence) [6] |
Key research findings
| Criterion | Thionyl chloride | Oxalyl chloride |
|---|---|---|
| Reagent cost | Lower | Higher |
| Temperature sensitivity of substrate | Moderate risk (reflux) | Minimal (0 – 25 °C) |
| Equipment (gas scrubbing) | SO₂ & HCl | HCl only |
| Work-up | Excess reagent removed azeotropically | Volatiles vented during concentration |
| Overall recommendation | Large-scale, heat-resistant substrates | Laboratory-scale, sensitive or high-value targets |
4,5-Dimethoxy-2-methylbenzoyl chloride is a low-melting solid whose purification can follow either route, chosen on the basis of batch size and moisture management.
| Method | Operating window | Advantages | Limitations | Supporting example |
|---|---|---|---|---|
| Short-path vacuum distillation | 125–130 °C at 0.4 mm Hg | Removes residual SOCl₂ quantitatively; affords colourless distillate [8] | Requires dry glassware; risk of thermal decomposition if pressure >1 mm Hg | Distillation of 3-methoxybenzoyl chloride (bp 157–158 °C/16 mm Hg) gives 98% purity [9] |
| Recrystallization from dry n-hexane | 0 – 5 °C under N₂ | Simple glassware; scalable to >500 g; avoids heating | Solvent must be rigorously anhydrous; two crops often needed for ≥99% GC | Crystallization of 1-bromo-4-iodo-2-methoxybenzoyl chloride furnishes analytically pure plates [10] |
Practical tips
| Parameter | 4,5-Dimethoxy-2-methyl-benzoic acid | 4,5-Dimethoxy-2-methylbenzoyl chloride (predicted / analogous) |
|---|---|---|
| mp | 158 – 162 °C (lit.) [2] | 38 – 45 °C (extrapolated from 3,5-dimethoxy analogue) [9] |
| Appearance | Off-white crystalline solid | Colourless to pale yellow needle-like solid |
| Solubility | Sparingly soluble in water; soluble in MeOH, EtOAc | Anhydrous chlorinated solvents; reacts with H₂O |
| Storage | Desiccator, 2 – 8 °C | ≤ 4 °C, under N₂, amber glass |